Sigma-1 Receptor Binding Affinity: Comparative Ki Analysis
The compound exhibits a binding affinity (Ki) of 410 nM for the human sigma-1 receptor, as determined by competitive radioligand displacement assays [1]. This affinity is approximately 240-fold weaker than the reference antipsychotic haloperidol (Ki = 1.7 nM) and 20-fold weaker than the prototypical sigma-1 agonist (+)-pentazocine (Ki = 19.9 nM) when measured under comparable assay conditions using [³H]-(+)-pentazocine as the radioligand [2][3]. This specific binding profile defines a precise position along the affinity spectrum for sigma-1 ligand development, distinct from high-affinity tool compounds and low-affinity inactive controls.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 410 nM |
| Comparator Or Baseline | Haloperidol (1.7 nM); (+)-Pentazocine (19.9 nM) |
| Quantified Difference | Target compound has ~240-fold lower affinity than haloperidol; ~20-fold lower affinity than (+)-pentazocine |
| Conditions | Radioligand binding assay using [³H]-(+)-pentazocine; human sigma-1 receptor; buffer: 50 mM Tris-HCl, pH 8.0 [1][2][3] |
Why This Matters
This quantitatively defined affinity tier enables informed selection of the compound as a moderate-affinity sigma-1 ligand in assay development, SAR studies, or as a comparator for novel chemical entities targeting the sigma-1 receptor.
- [1] BindingDB. CHEMBL2431120 (BDBM50440737): 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine binding affinity data. Ki = 410 nM for sigma-1 receptor. ChEMBL. Accessed April 2026. View Source
- [2] Huang, M., et al. (2013). Table 3: Affinities Ki (nM) for sigma-1 and sigma-2 receptors. PMC3490055. Haloperidol sigma-1 Ki = 1.7 nM. View Source
- [3] In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand. (+)-Pentazocine sigma-1 Ki = 19.9 nM. View Source
